β3-Homo Backbone Confers 120-Fold Slower Elastase Degradation Versus α-Peptide Controls
The incorporation of β3-homoamino acid residues into mixed α/β-peptides reduces proteolytic degradation by elastase 120-fold compared to all-α-peptide controls. This is a class-level finding for β3-homoamino acids and directly applies to H-β-HoAla(3-benzothienyl)-OH·HCl when incorporated into peptide sequences [1]. In contrast, the corresponding α-amino acid, 3-benzothienyl-L-alanine (CAS 72120-71-9), forms standard α-peptide bonds that remain fully susceptible to elastase and other serine proteases. Under the same diluted conditions, the mixed α/β-peptide gelators also exhibited increased half-life values in human blood plasma relative to the corresponding α-peptides [1].
| Evidence Dimension | Proteolytic degradation rate (elastase, diluted conditions) |
|---|---|
| Target Compound Data | Mixed α/β-peptides containing β3-homoamino acid residues: degradation slowed 120-fold vs α-peptide [1] |
| Comparator Or Baseline | Corresponding all-α-peptide (no β3-homoamino acid): baseline degradation rate = 1× |
| Quantified Difference | ~120-fold reduction in degradation rate; increased plasma half-life (quantified as extended t₁/₂ in human blood plasma) [1] |
| Conditions | Elastase digestion under diluted (non-gelating) conditions; human blood plasma stability assay. Mixed α/β-peptide hydrogelator system (Mangelschots et al., Biomacromolecules 2016). |
Why This Matters
For procurement decisions in peptide therapeutic development, selecting the β-homo building block over the α-amino acid analog directly translates to a >100-fold extension of peptide lifetime against physiological proteases—a critical parameter for in vivo half-life and dosing frequency.
- [1] Mangelschots J, Bibian M, Gardiner J, et al. Mixed α/β-Peptides as a Class of Short Amphipathic Peptide Hydrogelators with Enhanced Proteolytic Stability. Biomacromolecules. 2016;17(2):437-445. View Source
